molecular formula C22H24FN3O3 B2438413 1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034359-81-2

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2438413
CAS No.: 2034359-81-2
M. Wt: 397.45
InChI Key: UQFZMHBOJSLNAO-UHFFFAOYSA-N
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Description

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenoxy group, a benzoyl group, an azetidine ring, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxybenzoyl Intermediate: This step involves the reaction of 4-fluorophenol with benzoyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxybenzoyl chloride.

    Azetidine Ring Formation: The 4-fluorophenoxybenzoyl chloride is then reacted with azetidine in the presence of a base like triethylamine to form the azetidin-3-yl intermediate.

    Piperidine Ring Introduction: The azetidin-3-yl intermediate is further reacted with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A compound with a similar azetidine and piperidine structure but different functional groups.

    4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: A compound with a similar piperidine ring but different aromatic substituents.

Uniqueness

1-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its fluorophenoxy group, in particular, contributes to its potential as a versatile building block in synthetic chemistry and its potential biological activities.

Properties

IUPAC Name

1-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c23-17-4-6-19(7-5-17)29-20-3-1-2-16(12-20)22(28)26-13-18(14-26)25-10-8-15(9-11-25)21(24)27/h1-7,12,15,18H,8-11,13-14H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFZMHBOJSLNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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